molecular formula C30H38N2O8 B12358919 (1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Cat. No.: B12358919
M. Wt: 554.6 g/mol
InChI Key: ZLQCKFMHLYXOCB-YLNBRXHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Z-1,2-TRANS-ACHC-OH undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Z-1,2-TRANS-ACHC-OH has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various compounds and materials.

    Biology: It is used in the study of protein structures and functions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Z-1,2-TRANS-ACHC-OH involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Z-1,2-TRANS-ACHC-OH can be compared with other similar compounds, such as:

    trans-2-aminocyclopentanecarboxylic acid: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.

    cis-2-aminocyclohexanecarboxylic acid: This compound has a similar structure but with a different spatial arrangement of atoms.

The uniqueness of Z-1,2-TRANS-ACHC-OH lies in its specific configuration and the resulting chemical and biological properties .

Properties

Molecular Formula

C30H38N2O8

Molecular Weight

554.6 g/mol

IUPAC Name

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/2C15H19NO4/c2*17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h2*1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t2*12-,13-/m10/s1

InChI Key

ZLQCKFMHLYXOCB-YLNBRXHZSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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